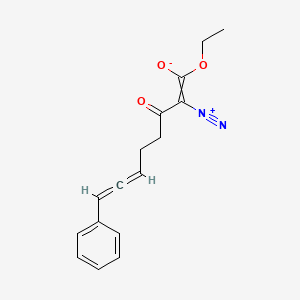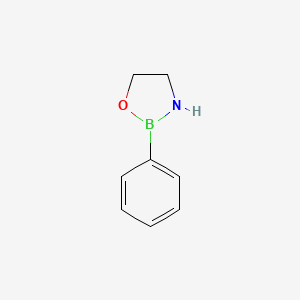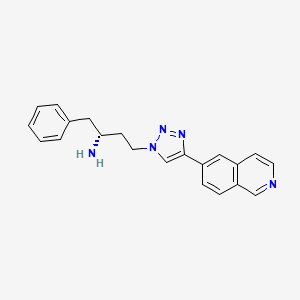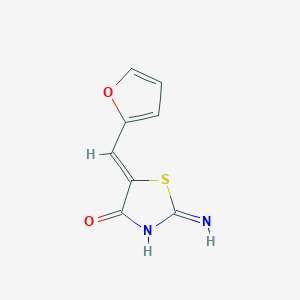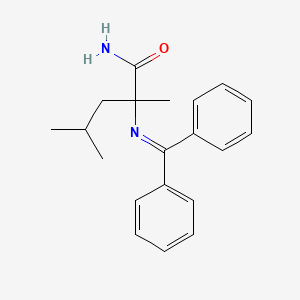
N~2~-(Diphenylmethylidene)-2-methylleucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(Diphenylmethylidene)-2-methylleucinamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a diphenylmethylidene group attached to a 2-methylleucinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Diphenylmethylidene)-2-methylleucinamide typically involves the reaction of 2-methylleucinamide with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the diphenylmethylidene group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N2-(Diphenylmethylidene)-2-methylleucinamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(Diphenylmethylidene)-2-methylleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N~2~-(Diphenylmethylidene)-2-methylleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-(Diphenylmethylidene)-2-methylleucinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-(Diphenylmethylidene)isovalinamide: A structurally similar compound with a different amide backbone.
2-(Diphenylmethylidene)malonic acid derivatives: Compounds with a similar diphenylmethylidene group but different core structures.
Uniqueness
N~2~-(Diphenylmethylidene)-2-methylleucinamide is unique due to its specific combination of the diphenylmethylidene group and the 2-methylleucinamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
922704-92-5 |
|---|---|
Fórmula molecular |
C20H24N2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(benzhydrylideneamino)-2,4-dimethylpentanamide |
InChI |
InChI=1S/C20H24N2O/c1-15(2)14-20(3,19(21)23)22-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,21,23) |
Clave InChI |
LHNNTPOWWFOBJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


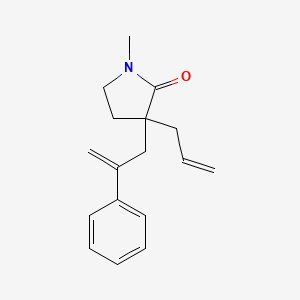

![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
phosphane](/img/structure/B14171820.png)

